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Compound of Interest

Compound Name: YM-430

Cat. No.: B10832601

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-430, with the Chemical Abstracts Service (CAS) number 153192-22-4, is a novel small
molecule that has demonstrated significant potential in cardiovascular research. It is
characterized by its dual-action mechanism as both a 31 adrenergic receptor antagonist and a
calcium channel blocker. This unique pharmacological profile suggests its therapeutic utility in
conditions such as angina pectoris and hypertension, where both of these mechanisms of
action are beneficial. This technical guide provides a comprehensive overview of the available
scientific data on YM-430, including its chemical properties, mechanism of action, and key
experimental findings. All quantitative data is presented in structured tables, and detailed
experimental methodologies are provided for cited studies.

Chemical and Physical Properties

YM-430 is a complex organic molecule with the following properties:
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Property Value

CAS Number 153192-22-4
Molecular Formula C29H35N30s

Molecular Weight 553.61 g/mol

3-(4-(((S)-2-hydroxy-3-

henoxypropyl)amino)butyl) 5-methyl (S)-2,6-
IUPAC Name p ypropyl) )butyl) yl (S)

dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-

3,5-dicarboxylate

Note: Specific data regarding solubility, melting point, and other physical constants are not

readily available in the public domain.

Mechanism of Action

YM-430 exerts its pharmacological effects through a dual antagonism of 31 adrenergic
receptors and L-type calcium channels.

B1 Adrenergic Receptor Antagonism

As a 31 adrenergic receptor antagonist, YM-430 competitively inhibits the binding of
catecholamines, such as norepinephrine and epinephrine, to 31 receptors, which are
predominantly located in cardiac tissue. This antagonism leads to a reduction in the
downstream signaling cascade mediated by adenylyl cyclase and cyclic AMP (CAMP), resulting
in decreased heart rate (negative chronotropic effect), reduced myocardial contractility
(negative inotropic effect), and lower blood pressure.

Calcium Channel Antagonism

YM-430 also functions as a calcium channel blocker, specifically targeting L-type calcium
channels. These channels are crucial for the influx of calcium ions into vascular smooth muscle
cells and cardiomyocytes. By blocking these channels, YM-430 inhibits calcium-dependent
vasoconstriction, leading to vasodilation and a subsequent reduction in peripheral resistance
and blood pressure. In cardiac muscle, this action contributes to the negative inotropic effect.
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The combined effects of 1 adrenergic receptor and calcium channel blockade make YM-430 a

potent agent for reducing myocardial oxygen demand and increasing coronary blood flow, the

primary goals in the management of angina.

Preclinical Data

Several key preclinical studies have evaluated the efficacy of YM-430 in various experimental

models.
Experiment Model Parameter Result
Inhibition of Rhythmic Isolated Dog Coronary
) ICso0 59.2 nM[1]
Contractions Artery
Experiment Model Parameter Result
Inhibition of ST- )
) Anesthetized Rats ICso 36.6 mg/kg (oral)[1]
Segment Depression
Cardiovascular ] ]
Anesthetized Dogs Various See Table 3

Hemodynamics

Cardiovascular Hemodynamic Effects in Anesthetized

Dogs

Parameter

Effect of YM-430 (0.01-0.3 mg/kg, i.v.)

Mean Blood Pressure

Dose-dependent decrease[2]

Total Peripheral Resistance

Dose-dependent decrease[2]

Heart Rate No significant increase[2]

Coronary Artery Blood Flow Increased[2]

Vertebral Artery Blood Flow Increased|2]
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Note: Specific binding affinity data (Ki values) for YM-430 to 31 adrenergic receptors and L-
type calcium channels, as well as detailed pharmacokinetic (ADME) data, are not currently
available in the public literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide,
constructed from available information and general pharmacological practices.

Inhibition of 3,4-Diaminopyridine-Induced Rhythmic
Contractions in Isolated Dog Coronary Artery

Objective: To determine the in vitro potency of YM-430 in relaxing coronary artery smooth
muscle.

Methodology:

o Tissue Preparation: A healthy adult mongrel dog is euthanized, and the heart is immediately
excised. The left circumflex coronary artery is dissected and cleaned of adherent tissue. The
artery is then cut into rings of 3-4 mm in length.

o Apparatus Setup: The arterial rings are mounted in a 20-mL organ bath filled with Krebs-
Henseleit solution, maintained at 37°C, and continuously aerated with a 95% Oz / 5% CO:
gas mixture. The rings are connected to an isometric force transducer to record changes in
tension.

o Equilibration: The arterial rings are allowed to equilibrate for 60-90 minutes under a resting
tension of 2.0 g. During this period, the bathing solution is replaced every 15-20 minutes.

 Induction of Rhythmic Contractions: After equilibration, 3,4-diaminopyridine (3,4-DAP) is
added to the organ bath at a final concentration of 1 mM to induce stable rhythmic
contractions.

o Drug Administration: Once stable rhythmic contractions are established, cumulative
concentrations of YM-430 (e.g., 1 nM to 10 uM) are added to the bath. The inhibitory effect
on the amplitude of the rhythmic contractions is recorded.
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o Data Analysis: The concentration of YM-430 that produces a 50% inhibition of the 3,4-DAP-
induced contractions (ICso) is calculated using a dose-response curve.

Inhibition of Arginine Vasopressin-lnduced ST-Segment
Depression in Anesthetized Rats

Objective: To assess the in vivo efficacy of YM-430 in a model of myocardial ischemia.
Methodology:

o Animal Preparation: Male Wistar rats (250-300 g) are anesthetized with an appropriate
anesthetic (e.g., sodium pentobarbital). The trachea is cannulated to ensure a patent airway.
A femoral vein is cannulated for drug administration, and a femoral artery is cannulated for
blood pressure monitoring.

o ECG Monitoring: Standard limb leads for electrocardiogram (ECG) recording are attached to
the rat to monitor cardiac electrical activity. The ST-segment of the ECG is continuously
monitored.

« Induction of Myocardial Ischemia: Arginine vasopressin is administered intravenously at a
dose known to induce significant ST-segment depression, indicative of myocardial ischemia.

e Drug Administration: YM-430 is administered orally (p.o.) at various doses (e.g., 10, 30, 100
mg/kg) at a set time point before the vasopressin challenge. A vehicle control group is also
included.

o Data Collection: The magnitude of the ST-segment depression is measured before and after
the vasopressin challenge in all groups.

» Data Analysis: The dose of YM-430 that causes a 50% reduction in the vasopressin-induced
ST-segment depression (ICso) is determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways of YM-430 and a general
experimental workflow.
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Caption: Dual mechanism of YM-430 action.
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In Vivo Efficacy Workflow
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Caption: Workflow for in vivo evaluation of YM-430.

Conclusion
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YM-430 is a promising cardiovascular agent with a unique dual mechanism of action,
effectively targeting both 31 adrenergic receptors and L-type calcium channels. Preclinical data
demonstrate its potential as an antianginal and antihypertensive agent. Further research is
warranted to fully elucidate its pharmacokinetic profile, binding affinities, and to translate these
promising preclinical findings into clinical applications. This technical guide summarizes the
currently available data to aid researchers and drug development professionals in their
evaluation of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
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